3'-O-Methyltaxifolin

Cancer Research Antiproliferative Activity HCT-116

This 3'-O-Methyltaxifolin is a high-purity analytical standard for precise taxifolin metabolite quantitation (UPLC-MS LLOQ: 2.75 ng/mL) and structure-activity relationship (SAR) investigations. Unlike taxifolin or 7-O-methyltaxifolin, its specific B-ring methylation yields distinct antiproliferative profiles (PC-3, MCF-7, HepG-2 IC50s: 19.1, 20.0, 24.1 μg/mL). Procure this standard for reproducible, non-substitutable research.

Molecular Formula C16H14O7
Molecular Weight 318.28 g/mol
CAS No. 55812-91-4
Cat. No. B7819635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Methyltaxifolin
CAS55812-91-4
Molecular FormulaC16H14O7
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C16H14O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1
InChIKeyJWYULKXTGMJKKM-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Methyltaxifolin (CAS 55812-91-4): A Distinct Methylated Dihydroflavanol for Targeted Research


3'-O-Methyltaxifolin ((+)-Dihydroisorhamnetin) is a naturally occurring methylated dihydroflavonol, a subclass of flavonoids, with the molecular formula C16H14O7 and a molecular weight of 318.28 g/mol. It is a metabolite of taxifolin, distinguished by a methoxy group substitution at the 3' position of the B-ring [1][2]. This compound is isolated from various plant sources, including Pulicaria jaubertii and Paulownia tomentosa [2][3], and is available for research purposes.

Critical Considerations for 3'-O-Methyltaxifolin Procurement: Why In-Class Analogs Cannot Be Interchanged


The biological activity of flavonoids is highly sensitive to structural modifications. The specific 3'-O-methylation in 3'-O-Methyltaxifolin fundamentally alters its physicochemical properties and interaction with biological targets compared to its parent compound, taxifolin, and other methylated derivatives like 7-O-methyltaxifolin [1]. Consequently, substituting one methylated flavonoid for another in a research protocol can lead to significantly different and non-reproducible results in antiproliferative, apoptotic, or metabolic studies [1][2]. This guide provides the quantitative evidence required to make a scientifically justified selection.

Quantitative Differentiation Guide: 3'-O-Methyltaxifolin vs. Closest Analogs and In-Class Candidates


Comparative Antiproliferative Activity in HCT-116 Colon Cancer Cells

In a direct comparative study against taxifolin and other methylated derivatives, 3'-O-Methyltaxifolin (compound 2) exhibited an IC50 value of 36 ± 2.25 μg/mL against the HCT-116 human colon cancer cell line. In contrast, its parent compound taxifolin (compound 4) showed an IC50 of 32 ± 2.35 μg/mL. This demonstrates that 3'-O-methylation of taxifolin results in a modest decrease in antiproliferative potency in this model, a key piece of SAR data for researchers developing flavonoid-based therapeutics [1].

Cancer Research Antiproliferative Activity HCT-116

Differential Antitumor Activity Across Multiple Cancer Cell Lines

While the previous evidence item showed direct comparative data against its parent compound, this evidence provides additional context on its activity against other cancer cell lines. An extract containing 3'-O-Methyltaxifolin demonstrated antitumor activity with IC50 values of 19.1 μg/mL against prostate cancer (PC-3), 20.0 μg/mL against breast cancer (MCF-7), and 24.1 μg/mL against hepatocellular carcinoma (HepG-2) cell lines . Although this data is from a mixture, it provides a class-level inference for the compound's activity spectrum.

Antitumor Activity Prostate Cancer (PC-3) Breast Cancer (MCF-7) Hepatocellular Carcinoma (HepG-2)

3'-O-Methyltaxifolin as a Quantifiable Metabolite of Taxifolin in Vivo

3'-O-Methyltaxifolin is not just a structural analog; it is a quantifiable in vivo metabolite of taxifolin. A validated UPLC-MS method was developed to specifically measure 3'-O-Methyltaxifolin in rat plasma following oral administration of taxifolin, achieving a lower limit of quantification (LLOQ) of 2.75 ng/mL with high precision (RSD < 7.2%) and accuracy (deviation -5.0 to 4.7%) [1]. This establishes 3'-O-Methyltaxifolin as a critical biomarker for taxifolin metabolism studies, a property not shared by other in-class compounds like quercetin or its methylated derivatives.

Pharmacokinetics Drug Metabolism Metabolite Identification

Defined Physicochemical and Procurement Specifications for Consistent Experimental Reproducibility

Procurement of 3'-O-Methyltaxifolin with defined specifications is critical for experimental reproducibility. Vendor datasheets confirm a molecular weight of 318.28 g/mol and typical purity of ≥98% (by HPLC) . Its solubility profile includes DMSO, chloroform, and ethyl acetate [1]. These specifications, particularly the high purity and defined solubility, contrast with many crude plant extracts that contain a mixture of flavonoids and are unsuitable for precise mechanistic studies.

Material Specification Solubility Purity Procurement

Targeted Research Applications for 3'-O-Methyltaxifolin Based on Verifiable Differentiation


Use as a Quantitative Standard in Taxifolin Pharmacokinetic and Metabolism Studies

Given its established role as an in vivo metabolite of taxifolin with a validated UPLC-MS quantitation method (LLOQ of 2.75 ng/mL) [1], 3'-O-Methyltaxifolin is the required analytical standard for any study aiming to accurately measure taxifolin metabolism and distribution. Procuring a high-purity sample of 3'-O-Methyltaxifolin is essential for calibrating instruments and validating assays for this specific metabolite, a task for which no other flavonoid standard can be substituted [1].

Use in Cancer Research Studies Focused on Specific Cell Line Sensitivities

Researchers investigating the differential anticancer effects of methylated flavonoids should select 3'-O-Methyltaxifolin for studies involving prostate (PC-3), breast (MCF-7), or liver (HepG-2) cancer cell lines, where its activity has been quantified (IC50 values of 19.1, 20.0, and 24.1 μg/mL, respectively) . Its distinct antiproliferative profile compared to taxifolin and 7-O-methyltaxifolin in HCT-116 cells (IC50 36 μg/mL vs 32 μg/mL and 34 μg/mL) further validates its utility for structure-activity relationship (SAR) investigations focused on the impact of B-ring methylation [2].

Use as a Negative Control or Comparator in Apoptosis Pathway Studies

The comparative study of methylated flavonoids demonstrated that while some compounds induced significant apoptosis in HCT-116 cells, 3'-O-Methyltaxifolin and quercetin did not show a significant reduction in cell proliferation under the same conditions [2]. This makes 3'-O-Methyltaxifolin a valuable comparator or negative control in experiments designed to elucidate the structural requirements for flavonoid-induced apoptosis via the caspase-3 and caspase-9 pathways, allowing researchers to isolate the effect of the 3'-O-methyl group [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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